molecular formula C7H12Cl2O2Si B1588436 3-[Dichloro(methyl)silyl]propyl prop-2-enoate CAS No. 71550-63-5

3-[Dichloro(methyl)silyl]propyl prop-2-enoate

Cat. No. B1588436
CAS RN: 71550-63-5
M. Wt: 227.16 g/mol
InChI Key: GBAQKTTVWCCNHH-UHFFFAOYSA-N
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Description

3-[Dichloro(methyl)silyl]propyl prop-2-enoate, also known as 3-DCPPE, is a silyl ester of propanoic acid and a member of the organosilicon compounds family. It is an important intermediate in the synthesis of organosilicon compounds and has various applications in organic chemistry and polymer chemistry. 3-DCPPE has been studied extensively in recent years due to its unique properties and potential uses in a variety of scientific fields.

Scientific Research Applications

Asymmetric Catalysis

One application involves the use of silyl enol ethers in asymmetric aldol reactions, providing a method for the synthesis of aldol-type adducts with high enantioselectivities. This process is facilitated by chiral promoters and is applicable to a variety of aldehydes, highlighting the compound's utility in asymmetric synthesis (Kobayashi et al., 1991).

Adsorption and Preconcentration

Silica gel modified with propyl groups, which can be related to the structure of "3-[Dichloro(methyl)silyl]propyl prop-2-enoate", has been used to adsorb and preconcentrate metal ions from solutions. This method is applicable to the purification and analysis of metals in various samples, demonstrating the compound's potential in environmental and analytical chemistry (Moreira & Gushikem, 1985).

Photocatalytic Degradation

Adsorbent supports loaded with titanium dioxide and possibly functionalized with groups similar to "3-[Dichloro(methyl)silyl]propyl prop-2-enoate" enhance the photocatalytic degradation of pollutants. These supports concentrate the target substrate, increasing the degradation rate and reducing the concentration of toxic intermediates in solutions (Torimoto et al., 1996).

Polymerization

The compound's structural motifs are relevant in the field of polymerization, where chiral ansa-metallocenes supported on silica or alumina have been utilized to polymerize propylene, producing polypropylene with narrow molecular weight distributions. This highlights its potential role in the development of advanced polymeric materials (Collins et al., 1992).

Chemical Synthesis and Modification

In chemical synthesis, similar compounds have been used for isomerization reactions of olefins and for the synthesis of enol ethers, demonstrating the compound's utility as a reagent in organic synthesis and modification processes (Wakamatsu et al., 2000).

Safety And Hazards

The safety information for 3-[Dichloro(methyl)silyl]propyl prop-2-enoate includes the following hazard codes: 34-36/37/38 . The safety instructions are: 26-36/37/39 . It is also noted that this compound reacts rapidly with moisture, water, and protic solvents .

properties

IUPAC Name

3-[dichloro(methyl)silyl]propyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl2O2Si/c1-3-7(10)11-5-4-6-12(2,8)9/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAQKTTVWCCNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCOC(=O)C=C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20992099
Record name 3-[Dichloro(methyl)silyl]propyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acryloxypropyl)methyldichlorosilane

CAS RN

71550-63-5
Record name 3-(Dichloromethylsilyl)propyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71550-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[Dichloro(methyl)silyl]propyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a three-necked flask equipped as in Example 1 there was added 260 grams allylacrylate (2.32 moles), 0.5 grams catalyst prepared in accordance with U.S. Pat. No. 3,814,730 (2.6 weight percent Pt) and 1.04 grams phenothiazine. The mixture was heated with stirring to 65° C. and, using the vent of the condenser, purged with nitrogen. The heat source was then turned off and 237 grams (2.32 moles) CH3SiHCl2 was added dropwise, the temperature of the reaction mass being maintained at about 70° C. Upon completion of the addition of methyldichlorosilane the crude product was cooled to room temperature. One gram phenothiazine and 0.05 gram triphenyl phosphine were added to the product prior to distillation. Acryloxypropylmethyldichlorosilane (360 grams, 68% yield) was distilled at 109°-112° C./10 mm Hg.
Quantity
260 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
237 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.04 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0.05 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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